NDMC101

説明

Contextualizing NDMC101 within Immunopharmacology

Immunopharmacology is an interdisciplinary field that investigates the interactions between chemical substances and the immune system, encompassing both the effects of endogenous and synthetic compounds on immune function and the development of immunomodulatory agents rsc.org. NDMC101's relevance in this field stems from its observed influence on key cellular and molecular pathways involved in immune and inflammatory responses, particularly those implicated in bone disorders such as rheumatoid arthritis nih.govlipidmaps.orgresearchgate.netsemanticscholar.org.

Studies have demonstrated that NDMC101 functions as an inhibitor of osteoclastogenesis nih.govlipidmaps.org. Osteoclasts are bone-resorbing cells that originate from hematopoietic lineage progenitors, specifically monocytes/macrophages, and their differentiation is significantly regulated by immune signaling pathways, including those activated by Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Nuclear Factor-κB (NF-κB) nih.gov. By inhibiting osteoclast differentiation, NDMC101 impacts a process central to inflammatory bone destruction semanticscholar.org. Furthermore, research indicates that NDMC101 can inhibit early T-cell activation through the inhibition of Dipeptidyl Peptidase-4 (DPP4) nih.govlipidmaps.org. These actions on cells and pathways integral to the immune system firmly position NDMC101 as a compound of interest in immunopharmacological research, particularly concerning immune-mediated inflammatory conditions and bone health.

Overview of NDMC101 as a Chemical Entity in Biomedical Research

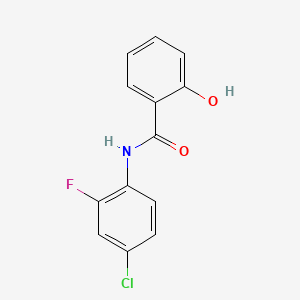

NDMC101 is characterized as a small molecule derivative belonging to the salicylanilide (B1680751) class of compounds semanticscholar.orgguidetopharmacology.org. Chemically, it is known as N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide akrivisbio.comnih.govwikipedia.org. Its molecular formula is C13H9ClFNO2 semanticscholar.orgakrivisbio.com. The compound is identified in the PubChem database with CID 60202556 guidetopharmacology.orgakrivisbio.comwikipedia.orgnih.govwikipedia.orgnih.gov. NDMC101 has been described as a benzamide-linked small molecule, reflecting its structural characteristics nih.govmednexus.orgfrontiersin.org.

In biomedical research, NDMC101 serves as a tool for investigating biological processes, particularly in the context of bone disorders, rheumatoid arthritis, and synovial inflammation nih.govlipidmaps.org. Its structure has also served as a lead compound for the synthesis and evaluation of new derivatives with modified structures to explore potentially enhanced or different biological activities, including investigations into anticancer properties guidetopharmacology.orgwikipedia.org. The study of chemical entities like NDMC101 is fundamental to biomedical research, contributing to the understanding of disease mechanisms and the identification of potential therapeutic targets mdpi.com.

Historical Development and Early Discoveries of NDMC101

The historical development of NDMC101 research traces back to its synthesis and initial evaluations for biological activities guidetopharmacology.org. A significant early discovery, reported in 2012, highlighted NDMC101 as a salicylanilide derivative capable of inhibiting RANKL-induced osteoclast differentiation nih.govwikipedia.orgmednexus.org. This research demonstrated that NDMC101 achieved this inhibition by suppressing the activity of key transcription factors, specifically NFATc1 and NF-κB nih.govwikipedia.org. The study also provided early evidence of its potential in ameliorating paw swelling in mouse models of collagen-induced arthritis nih.govwikipedia.org.

These initial findings established NDMC101 as a potent inhibitor of osteoclastogenesis nih.govlipidmaps.org. Building upon this, subsequent research efforts have involved the synthesis of novel salicylanilide derivatives based on the NDMC101 structure nih.govwikipedia.org. These efforts aimed to develop compounds with improved inhibitory potency against RANKL-stimulated osteoclastogenesis or to explore other pharmacological effects nih.govwikipedia.org. The identification of NDMC101's inhibitory effects on crucial pathways involved in osteoclast differentiation and inflammation marked a key step in its research history, positioning it as a lead structure for further chemical modification and biological evaluation.

Here is a summary of key research findings related to NDMC101's inhibitory effects:

| Target Process / Pathway | Effect of NDMC101 Inhibition | Relevant Factors Involved |

| Osteoclast Differentiation | Inhibited (RANKL-induced) | RANKL, NFATc1, NF-κB, p38, ERK, JNK |

| NFATc1 Activity | Suppressed | Downstream of RANKL signaling |

| NF-κB Activity | Suppressed (via inhibition of IκB phosphorylation and NF-κB p65 nuclear translocation) semanticscholar.org | Downstream of RANKL signaling |

| Early T-cell Activation | Inhibited | DPP4 |

| Inflammatory Bone Destruction | Ameliorated (in experimental arthritis models) semanticscholar.orgnih.gov | Osteoclasts, Synovial Inflammation |

| Pro-inflammatory Cytokine Levels | Reduced (e.g., TNF-α, IL-1β in arthritis models) semanticscholar.org | Immune response in inflammation |

Structure

3D Structure

特性

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQWCDAXACRITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308631-40-4 | |

| Record name | 1308631-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Ndmc101 S Biological Activities

Elucidation of Molecular Targets

Research has identified several molecular targets through which NDMC101 mediates its inhibitory actions. These targets include key transcription factors and enzymes involved in osteoclast differentiation and T-cell activation. caymanchem.commedchemexpress.comtargetmol.comselleckchem.comgoogle.comselleckchem.comprobechem.com

Inhibition of Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) Activity

NDMC101 is a potent inhibitor of osteoclastogenesis, a process that is critically dependent on the transcription factor NFATc1. medsci.orgcaymanchem.comnih.govmedchemexpress.comprobechem.comkklmed.com Studies have shown that NDMC101 inhibits osteoclast differentiation by down-regulating NFATc1-modulated gene expression. medchemexpress.comkklmed.com In bone marrow-derived macrophages (BMDMs) and RAW 264.7 cells, NDMC101 at concentrations of 10-15 µM inhibits RANKL-induced osteoclast differentiation. caymanchem.commedchemexpress.comkklmed.com Furthermore, NDMC101 (15 µM) has been shown to decrease the RANKL-induced expression of several osteoclastogenic genes regulated by NFATc1, including Nfatc1, Acp5, Ctsk, Oscar, and Itgb3. caymanchem.commedchemexpress.comkklmed.com Research indicates that NDMC101 negatively regulates RANKL-induced NFATc1 expression and its translocation to the nucleus during osteoclastogenesis in BMDMs. medsci.org

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NDMC101 acts as an inhibitor of NF-κB activity. caymanchem.commedchemexpress.comtargetmol.comselleckchem.comselleckchem.comprobechem.com The NF-κB signaling pathway plays a crucial role in inflammatory responses and osteoclast differentiation. medsci.orgnih.govwikipedia.orggenome.jp NDMC101 has been shown to inhibit the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB in RANKL-stimulated RAW 264.7 cells. caymanchem.com This inhibition of NF-κB activity contributes to NDMC101's ability to suppress osteoclastogenesis and ameliorate inflammatory bone destruction. selleckchem.comselleckchem.com Studies have demonstrated that NDMC101 inhibits RANKL-induced osteoclast differentiation by suppressing both NFATc1 and NF-κB activity. medsci.orgnih.gov

Dipeptidyl Peptidase-IV (DPP4) Inhibition and T-cell Activation Modulation

NDMC101 is recognized as a significant inhibitor of dipeptidyl peptidase-IV (DPP4) activity in human T cells. medchemexpress.comtargetmol.comkklmed.comambeed.cnambeed.cnhoelzel-biotech.com This inhibitory effect on DPP4 contributes to its immunomodulatory properties. targetmol.com DPP4 is a widely expressed enzyme involved in the inactivation of various bioactive peptides, including incretins, and also plays a role in immune function and T-cell activation. medchemexpress.comambeed.cn By inhibiting DPP4, NDMC101 can influence early T-cell activation. medchemexpress.comkklmed.comambeed.cnambeed.cnhoelzel-biotech.com

Interplay with Mitogen-Activated Protein Kinases (MAPKs)

NDMC101's inhibitory effects on osteoclastogenesis and inflammation also involve its interaction with multiple protein kinases within the Mitogen-Activated Protein Kinase (MAPK) pathways. selleckchem.comgoogle.comselleckchem.comselleck.co.jpselleckchem.comselleckchem.comdcchemicals.com The MAPK pathways, including p38 and ERK, are key signaling cascades activated by various stimuli, including RANKL, and are involved in cellular processes such as differentiation, proliferation, and apoptosis. medsci.orgnih.govselleck.co.jpselleckchem.comselleckchem.comnih.govdntb.gov.ua

NDMC101 has been shown to inhibit the RANKL-induced phosphorylation of p38. selleckchem.comgoogle.comselleckchem.comselleck.co.jpselleckchem.com The p38 MAPK pathway is involved in signal transduction leading to osteoclast differentiation and inflammatory responses. medsci.orgnih.govselleck.co.jpselleckchem.com By inhibiting p38 phosphorylation, NDMC101 contributes to the suppression of these processes. selleckchem.comgoogle.comselleckchem.comselleck.co.jpselleckchem.com

Here is a summary of the key molecular targets and their modulation by NDMC101:

| Molecular Target | Effect of NDMC101 Modulation | Relevant Biological Process(es) |

| NFATc1 Activity | Inhibition, Down-regulation of gene expression | Osteoclast differentiation, Bone resorption |

| NF-κB Signaling Pathway | Inhibition (phosphorylation, nuclear translocation) | Inflammation, Osteoclast differentiation |

| Dipeptidyl Peptidase-IV (DPP4) Activity | Inhibition | Early T-cell activation, Immunomodulation |

| p38 MAPK Pathway | Inhibition of phosphorylation | Osteoclast differentiation, Inflammatory responses |

| ERK MAPK Pathway | Inhibition of phosphorylation | Osteoclast differentiation, Cell proliferation and differentiation |

Influence on c-Jun N-terminal Kinase (JNK)

Studies have shown that NDMC101 can influence the phosphorylation status of c-Jun N-terminal Kinase (JNK). Specifically, NDMC101 has been proven to inhibit the RANKL-induced phosphorylation of JNK. google.com This inhibitory effect on JNK phosphorylation is associated with its ability to inhibit osteoclastogenesis. google.comselleck.co.jpselleck.co.jp The suppression of JNK phosphorylation is part of NDMC101's broader impact on multiple protein kinases involved in osteoclast differentiation, including p38 and ERK. google.comselleck.co.jpdcchemicals.com

Downstream Molecular and Cellular Effects

NDMC101's influence on upstream signaling pathways leads to significant downstream molecular and cellular effects, particularly concerning gene expression and protein activity related to osteoclast differentiation and inflammation.

Impact on Gene Expression Profiles

NDMC101 has a notable impact on the expression of genes critical for osteoclast function and inflammatory responses.

NDMC101 has been shown to decrease the RANKL-induced expression of several key osteoclastogenic genes in bone marrow-derived macrophages (BMDMs). bertin-bioreagent.commedchemexpress.comdcchemicals.commedchemexpress.com At a concentration of 15 µM, NDMC101 reduces the expression of genes including Nfatc1, Acp5 (encoding TRAP), Ctsk (encoding Cathepsin K), Oscar, Itgb3, and Dcstamp. bertin-bioreagent.commedchemexpress.comdcchemicals.commedchemexpress.com This down-regulation of NFATc1-modulated gene expression is a primary mechanism by which NDMC101 inhibits osteoclast differentiation. medchemexpress.com

Here is a summary of NDMC101's effect on the expression of key osteoclastogenic genes:

| Gene | Description | Effect of NDMC101 (15 µM) on RANKL-induced expression in BMDMs |

| Nfatc1 | Nuclear factor of activated T-cells, cytoplasmic 1 | Decreased |

| Acp5 | Acid phosphatase 5, tartrate resistant | Decreased |

| Ctsk | Cathepsin K | Decreased |

| Oscar | Osteoclast-associated receptor | Decreased |

| Itgb3 | Integrin beta 3 | Decreased |

| Dcstamp | Dendritic cell-specific transmembrane protein | Decreased |

NDMC101 has been observed to reduce the levels of inflammatory cytokines. In a mouse model of arthritis, NDMC101 treatment at a concentration of 62.5 mg/kg reduced collagen-induced increases in the serum levels of TNF-α and IL-1β. bertin-bioreagent.comcaymanchem.com This indicates that NDMC101 possesses anti-inflammatory properties by modulating the production of these key pro-inflammatory mediators. bertin-bioreagent.comcaymanchem.complos.orgnih.govnih.govambeed.cn

Here is a summary of NDMC101's effect on inflammatory cytokines:

| Cytokine | Effect of NDMC101 (62.5 mg/kg) in a mouse model of arthritis |

| TNF-α | Reduced serum levels |

| IL-1β | Reduced serum levels |

Regulation of Osteoclastogenic Genes (e.g., Nfatc1, Acp5, Ctsk, Oscar, Itgb3, Dcstamp)

Effects on Protein Phosphorylation and Nuclear Translocation

Beyond gene expression, NDMC101 impacts protein activity through mechanisms involving phosphorylation and nuclear translocation.

NDMC101 has been shown to inhibit the phosphorylation of IκB in RANKL-stimulated RAW 264.7 cells. bertin-bioreagent.comcaymanchem.com The inhibition of IκB phosphorylation is a critical step in the activation pathway of NF-κB. By preventing IκB phosphorylation, NDMC101 inhibits the degradation of IκB, thereby preventing the nuclear translocation of NF-κB (specifically the p65 subunit) bertin-bioreagent.comcaymanchem.comgoogle.com. This inhibition of NF-κB activity is a significant mechanism by which NDMC101 exerts its effects, including the inhibition of osteoclastogenesis. probechem.comgoogle.comhodoodo.comresearchgate.net

Suppression of NF-κB p65 Nuclear Translocation

Investigations into the biological activities of NDMC101 have revealed its capacity to modulate key signaling pathways involved in inflammatory and osteoclastogenic processes. A significant aspect of its mechanism of action involves the nuclear factor-kappa B (NF-κB) pathway, specifically the nuclear translocation of its p65 subunit.

Studies utilizing RANKL-stimulated RAW 264.7 cells have demonstrated that NDMC101 inhibits the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB. nih.gov This suggests that NDMC101 interferes with the canonical NF-κB activation pathway. In the canonical pathway, activation signals lead to the phosphorylation and ubiquitination of IκB proteins, which are then degraded by the proteasome. nih.gov, ymilab.com This degradation releases the NF-κB dimer, typically composed of p50 and p65 subunits, allowing it to translocate into the nucleus where it binds to DNA and regulates gene expression. ymilab.com By inhibiting IκB phosphorylation, NDMC101 prevents the dissociation of the NF-κB complex in the cytoplasm, thereby suppressing the translocation of the active p65 subunit into the nucleus. nih.gov

Detailed research findings indicate that treatment with 15 µM of NDMC101 significantly inhibits this process in RANKL-stimulated RAW 264.7 cells. nih.gov This inhibition of NF-κB activity contributes to the observed effects of NDMC101, such as the down-regulation of osteoclastogenic genes., nih.gov

The suppression of NF-κB p65 nuclear translocation by NDMC101 is a key mechanism contributing to its inhibitory effects on osteoclast differentiation and its potential anti-inflammatory activities., nih.gov,,

Data Table: Effect of NDMC101 on NF-κB Signaling in RANKL-Stimulated RAW 264.7 Cells

| Treatment | IκB Phosphorylation | NF-κB Nuclear Translocation |

| RANKL-stimulated cells | Increased | Increased |

| RANKL + NDMC101 (15 µM) | Inhibited | Inhibited |

Preclinical Efficacy Studies of Ndmc101

In Vitro Studies on Cellular Differentiation and Function

In vitro experiments have been conducted using various cell models to understand the impact of NDMC101 on the differentiation and function of osteoclasts, the cells responsible for bone resorption. nih.govnih.govcorning.com

Inhibition of Osteoclastogenesis in Murine Macrophage Cell Lines (e.g., RAW264.7)

Studies utilizing the murine monocyte/macrophage cell line RAW264.7, a widely used model for studying osteoclast differentiation, have shown that NDMC101 markedly inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells induced by RANKL. nih.govmedchemexpress.comtargetmol.comdcchemicals.com TRAP staining is a common method to identify and quantify mature osteoclasts. nih.govnih.govbiomolther.orgplos.org This inhibition was observed in a concentration-dependent manner. biomolther.org The IC50 value for NDMC101's inhibition of RANKL-induced osteoclastogenesis in RAW264.7 cells has been reported as 10 µM. medchemexpress.com

Suppression of Primary Bone Marrow-Derived Macrophage (BMDM) Differentiation into Osteoclasts

Beyond established cell lines, NDMC101 has also demonstrated the ability to suppress the differentiation of primary bone marrow-derived macrophages (BMDMs) into osteoclasts. nih.govmedchemexpress.comtargetmol.comdcchemicals.com Similar to the findings in RAW264.7 cells, NDMC101 significantly inhibited the RANKL-induced formation of TRAP-positive multinucleated cells in BMDMs. nih.govtargetmol.com Concentrations of NDMC101 ranging from 10 to 15 µM have been shown to inhibit this differentiation process. medchemexpress.com Furthermore, NDMC101 (at 15 µM) was found to decrease the expression of several osteoclastogenic genes, including Nfatc1, Acp5, Ctsk, Oscar, Itgb3, and Dcstamp in BMDMs, indicating an effect at the genetic level of differentiation. medchemexpress.com

Assessment of Bone Resorption Activity in Mature Osteoclasts

The functional activity of mature osteoclasts, specifically their ability to resorb bone, has been assessed using pit formation assays on bone or calcium phosphate-coated surfaces. nih.govnih.govcorning.comtargetmol.comresearchgate.net These assays measure the area of resorption pits created by osteoclasts. nih.govresearchgate.net Studies have shown that NDMC101 significantly reduced the bone-resorbing activity of mature osteoclasts in these in vitro models. nih.govtargetmol.com This indicates that NDMC101 not only inhibits the formation of osteoclasts but also impairs their ability to degrade bone matrix. nih.govtargetmol.com

Table 1: Summary of In Vitro Efficacy of NDMC101

| Study Model | Assay Method | Key Finding | Relevant Concentration | Source |

| RAW264.7 cells | TRAP staining, Multinucleated cell counting | Markedly inhibited RANKL-induced TRAP+ multinucleated cell formation | IC50: 10 µM medchemexpress.com | nih.govmedchemexpress.comtargetmol.comdcchemicals.com |

| BMDMs | TRAP staining, Multinucleated cell counting | Significantly inhibited RANKL-induced TRAP+ multinucleated cell formation | 10-15 µM medchemexpress.com | nih.govmedchemexpress.comtargetmol.comdcchemicals.com |

| BMDMs | Gene expression analysis (qPCR) | Decreased expression of osteoclastogenic genes (e.g., Nfatc1, Ctsk) | 15 µM medchemexpress.com | medchemexpress.com |

| Mature Osteoclasts | Pit formation assay (Bone/Calcium Phosphate) | Significantly reduced bone-resorbing activity | Not specified nih.govtargetmol.com | nih.govtargetmol.com |

In Vivo Models of Inflammatory Bone Diseases

To evaluate the potential therapeutic effects of NDMC101 in a more complex biological setting, studies have been conducted using in vivo models of inflammatory bone diseases, particularly collagen-induced arthritis (CIA) in mice. nih.govmedchemexpress.comtargetmol.commedsci.orgdntb.gov.uamedsci.org CIA is a widely used experimental model that mimics many features of human rheumatoid arthritis, including synovial inflammation and bone erosion. medsci.orgwikipedia.org

Amelioration of Inflammatory Bone Destruction and Paw Swelling

A key finding in the CIA mouse model is that NDMC101 treatment mitigated inflammatory bone erosion. nih.govtargetmol.com Bone erosion is a hallmark of destructive inflammatory joint diseases like rheumatoid arthritis. nih.govmedsci.org In addition to protecting against bone damage, NDMC101 also ameliorated paw swelling, another clinical indicator of inflammation in the CIA model. nih.govselleckchem.comdcchemicals.commedsci.orgnih.gov The efficacy of NDMC101 in reducing paw swelling and inflammatory bone destruction is associated with its inhibitory effects on transcription factors such as NF-κB and NFATc1, as well as multiple protein kinases including p38, ERK, and JNK. nih.govselleckchem.comnih.gov

Table 2: Summary of In Vivo Efficacy of NDMC101 in CIA Mice

| In Vivo Model | Assessment Parameter | Key Finding | Source |

| CIA Mice | Arthritic Index | Reduced arthritic index | nih.govtargetmol.com |

| CIA Mice | Bone Erosion (Histological) | Mitigated inflammatory bone erosion | nih.govtargetmol.com |

| CIA Mice | Paw Swelling (Clinical) | Ameliorated paw swelling | nih.govselleckchem.comdcchemicals.commedsci.orgnih.gov |

| CIA Mice | Serum Cytokine Levels (e.g., TNF-α, IL-1β) | Decreased at higher doses (e.g., 62.5 mg/kg) | nih.govtargetmol.com |

These preclinical findings suggest that NDMC101 holds potential as a therapeutic agent for inflammation-induced bone diseases due to its ability to inhibit osteoclast activity and ameliorate disease progression in an animal model of arthritis. nih.gov

Modulation of Systemic Inflammatory Markers in Animal Models

Preclinical studies investigating the efficacy of NDMC101 in animal models have provided insights into its potential anti-inflammatory effects. Research utilizing a collagen-induced arthritis (CIA) mouse model demonstrated that administration of NDMC101 resulted in a reduction in the arthritic index and mitigated bone erosion. probechem.comtargetmol.com These observations suggest that NDMC101 possesses properties capable of ameliorating key indicators of inflammation and associated tissue damage in an in vivo setting.

Further findings indicate that NDMC101 inhibits osteoclastogenesis, a process closely linked to inflammatory bone destruction, and was associated with the amelioration of paw swelling in animal models. selleckchem.com The mechanism underlying these anti-inflammatory effects is reported to involve the inhibition of crucial transcription factors such as NF-κB and NFATc1, as well as modulation of protein kinases including p38, ERK, and JNK, all of which play significant roles in inflammatory pathways. probechem.comtargetmol.comselleckchem.com

Therapeutic Potential and Disease Relevance

Application in Bone Disorders and Remodeling Diseases

NDMC101 has been investigated for its potential in treating bone disorders characterized by imbalances in bone remodeling, primarily through its inhibitory effect on osteoclast differentiation and activity. Osteoclasts are the cells responsible for bone resorption, and their excessive activity contributes to various bone diseases. medsci.orgfrontiersin.org

Research into Rheumatoid Arthritis Therapeutics

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to bone erosion and cartilage damage. mdpi.com Research suggests that NDMC101 may hold therapeutic potential for RA due to its ability to inhibit osteoclastogenesis and reduce inflammation. caymanchem.commedchemexpress.commolnova.comhoelzel-biotech.commedchemexpress.comambeed.cnnih.govscirp.orgspringermedizin.deresearchgate.netacs.org

Studies have shown that NDMC101 can significantly inhibit the formation of TRAP+ multinucleated cells, which are indicative of osteoclast differentiation, in both RAW264.7 cells and bone marrow-derived macrophages (BMDMs). caymanchem.commolnova.comtargetmol.comnih.govspringermedizin.de Furthermore, NDMC101 has been shown to reduce the bone-resorbing activity of mature osteoclasts in pit formation assays. molnova.comtargetmol.comnih.govspringermedizin.de

In a mouse model of collagen-induced arthritis (CIA), oral administration of NDMC101 reduced the arthritic index and mitigated bone erosion. caymanchem.commolnova.comtargetmol.comnih.govspringermedizin.de The efficacy of NDMC101 in this model was associated with decreased serum levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, particularly at a dose of 62.5 mg/kg. caymanchem.commolnova.comnih.govspringermedizin.de

The inhibitory effects of NDMC101 on osteoclastogenesis are linked to the suppression of key transcription factors like NFATc1 and NF-κB, as well as the modulation of multiple protein kinases, including p38, ERK, and JNK. caymanchem.combiosschina.comtargetmol.commedsci.orgnih.govspringermedizin.denih.gov

Investigation in Osteoporosis Management

Osteoporosis is a skeletal disorder characterized by low bone mass and structural deterioration, leading to increased bone fragility and fracture risk. medsci.orgfrontiersin.org The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is central to the pathogenesis of osteoporosis. medsci.orgfrontiersin.org

As a potent osteoclastogenesis inhibitor, NDMC101 is being investigated for its potential in osteoporosis management. medchemexpress.commolnova.comnih.govfrontiersin.orgresearchgate.net Its ability to suppress RANKL-induced osteoclast differentiation and activity suggests it could help to reduce excessive bone resorption. caymanchem.commedchemexpress.commolnova.comtargetmol.commedsci.orgnih.govspringermedizin.denih.gov Salicylanilide (B1680751) derivatives, including those synthesized from NDMC101, have shown potential as anti-osteoclastogenesis drugs. nih.gov

Role in Synovial Inflammation

Synovial inflammation, or synovitis, is a hallmark of various inflammatory joint diseases, including rheumatoid arthritis. mdpi.comorthotoc.com It involves the inflammation of the synovial membrane, which lines the joints and produces synovial fluid. orthotoc.com

NDMC101 has demonstrated a role in mitigating synovial inflammation. mdpi.commdpi-res.comresearchgate.netmedchemexpress.com In the CIA mouse model, NDMC101 reduced the histological severity of synovial inflammation in the joints. caymanchem.com This anti-inflammatory effect contributes to its potential therapeutic value in conditions like rheumatoid arthritis where synovial inflammation is a key pathological feature. medchemexpress.commolnova.comtargetmol.comhoelzel-biotech.comambeed.cnnih.govspringermedizin.de

Immunomodulatory Applications beyond Bone Health

Beyond its effects on bone remodeling and synovial inflammation, NDMC101 has also shown broader immunomodulatory activities. caymanchem.comresearchgate.nethoelzel-biotech.comresearchgate.netacs.org It is described as an effective immunomodulator with anti-inflammatory properties in inflammation-related diseases. researchgate.netnih.govresearchgate.net

NDMC101 has been identified as an inhibitor of dipeptidyl peptidase-IV (DPP-4) activity in human T cells. medchemexpress.commolnova.combiosschina.comtargetmol.com DPP-4 is an enzyme involved in immune regulation and inflammation by cleaving various chemokines, neuropeptides, and hormones. medchemexpress.com Inhibition of DPP-4 by NDMC101 may contribute to its immunomodulatory effects. medchemexpress.commolnova.combiosschina.comtargetmol.com Additionally, NDMC101 inhibits early T-cell activation via DPP4 inhibition. medchemexpress.com

Emerging Research Areas (e.g., Osteoarthritis)

Emerging research suggests potential applications for NDMC101 in other areas, such as osteoarthritis (OA). researchgate.netacs.orgplos.org OA is a degenerative joint disease characterized by the breakdown of articular cartilage. nih.govresearchgate.netplos.orgmolloy.edu While primarily considered a degenerative condition, inflammation, particularly involving cytokines like TNF-α, plays a role in its pathogenesis and progression. nih.govplos.org

NDMC101 has been found to be a potent immunomodulatory agent with anti-inflammatory activities in inflammation-related diseases, which could be relevant to the inflammatory component of OA. researchgate.netnih.govresearchgate.netplos.org Anti-inflammatory drugs are being investigated for their potential to prevent TNF-α-induced cartilage damage in OA. nih.govplos.org Although research specifically on NDMC101's direct effects on cartilage in OA is still emerging, its established anti-inflammatory and immunomodulatory properties suggest it could be a candidate for further investigation in this field.

Structure Activity Relationships Sar and Derivative Development

NDMC101 as a Lead Compound for Chemical Synthesis

NDMC101 (PubChem CID: 60202556), a salicylanilide (B1680751) analogue, has been synthesized and recognized for its significant cytotoxic effects, observed through the downregulation of proliferative and inflammatory markers. nih.govresearchgate.netfrontiersin.org Its core salicylanilide scaffold has served as a foundation for a series of chemical modifications. nih.govresearchgate.net These modifications have led to the synthesis and evaluation of preclinical anticancer activities against various cancers. nih.govresearchgate.net NDMC101 was previously shown to inhibit RANKL-induced osteoclast differentiation by suppressing NFATc1 and NF-KB activity. researchgate.net

Design and Synthesis of Salicylanilide Derivatives (e.g., 6d, 6i)

Building upon the NDMC101 scaffold, researchers have designed and synthesized various salicylanilide derivatives. researchgate.netresearchgate.net While specific details on the synthesis of compounds like 6d and 6i are not extensively detailed in the provided context, the general approach involves chemical modifications of the salicylanilide core. nih.govresearchgate.net Compound 6d has been mentioned in the context of bioassay results and structure-activity relationship models. researchgate.net

Enhanced Osteoclast-Inhibitory Potency of Derivatives

Modifications to the salicylanilide structure have resulted in derivatives with enhanced osteoclast-inhibitory potency. researchgate.net NDMC101 itself demonstrated inhibition of RANKL-induced osteoclast differentiation. researchgate.net The development of derivatives aims to improve upon this activity, suggesting that structural changes can lead to more potent inhibition of the processes involved in osteoclast formation and function.

Mechanistic Characterization of Derivative Activities

Mechanistic studies of NDMC101 revealed its ability to inhibit RANKL-induced osteoclast differentiation by suppressing NFATc1 and NF-KB activity. researchgate.net Characterizing the mechanisms of the synthesized derivatives is a crucial step in understanding how structural changes influence their biological effects and potentially identifying improved target interactions or signaling pathway modulation.

Development of Benzamide-linked Small Molecule Derivatives (e.g., HS-Cm)

The development of benzamide-linked small molecule derivatives, such as HS-Cm, represents another avenue of structural modification based on lead compounds. While the direct link of HS-Cm to NDMC101 is not explicitly stated in the provided text, the mention of identifying compounds through HS-SPME and GC-MS and the identification of structure suggests an approach to derivative development and characterization. unito.it

Exploration of Cyclized and Open-Ring Salicylanilide Structures (e.g., NSC765690, NSC765599)

Chemical modifications of the lead molecule, NDMC101, have included the synthesis of both open-ring (NSC765599) and cyclized (NSC765690) derivatives. researchgate.netmdpi.com These derivatives, specifically NSC765690 (PubChem CID: 60202556, also associated with NDMC101) and NSC765599 (PubChem CID: 60202556, also associated with NDMC101), are small molecule derivatives of salicylanilides that have been synthesized and evaluated for biological activities. researchgate.netmdpi.com NSC765690 and NSC765599 have demonstrated antitumor activities in vitro against panels of NCI60 human tumor cell lines, with NSC765690 showing higher activities than NSC765599. researchgate.netmdpi.com In silico molecular docking analyses indicated that NSC765690 demonstrated stronger binding affinities with CDK2/4/6 compared to NSC765599. mdpi.com

Chemotype-Assembly Approaches in Ligand-Based Drug Discovery for Anti-Osteoporosis Agents

While the provided text does not directly detail chemotype-assembly approaches specifically for anti-osteoporosis agents involving NDMC101, the context mentions exploring a myriad of in-house-synthesized multi-target small molecules for preclinical efficacy in various conditions, including osteoarthritis. researchgate.net This suggests a broader research effort in ligand-based drug discovery where different chemical scaffolds or "chemotypes" are assembled and evaluated for desired biological activities, which could include the development of anti-osteoporosis agents.

Advanced Methodologies in Ndmc101 Research

High-Throughput Screening (HTS) Techniques for Analog Discovery

The identification of NDMC101 as a potential therapeutic agent involved the screening of chemical libraries nih.govresearchgate.net. This process, often utilizing high-throughput screening (HTS) techniques, allows for the rapid evaluation of large numbers of compounds for desired biological activity. Following the identification of lead compounds like NDMC101, chemical modifications are frequently undertaken to synthesize and evaluate derivatives with potentially improved properties nih.govmdpi.comnih.gov. This analog discovery process involves the synthesis of new compounds based on the core structure of the lead molecule, followed by biological evaluation using relevant assays. For instance, new salicylanilide (B1680751) derivatives synthesized from NDMC101 have also been shown to suppress RANKL-stimulated osteoclastogenesis nih.gov. NSC765599 and NSC765690 are described as small molecule derivatives of salicylanilides (PubChem CID: 60202556; NDMC101) that were synthesized and evaluated for biological activities mdpi.com.

In Vitro Cell Culture Models for Osteoclastogenesis Assays

In vitro cell culture models are fundamental to understanding the cellular mechanisms underlying the effects of compounds like NDMC101, particularly on osteoclastogenesis – the process of osteoclast differentiation. These models allow for controlled experiments to assess the direct impact of a compound on specific cell types involved in bone remodeling. NDMC101 has been studied using RANKL-induced osteoclast differentiation systems involving cell lines such as RAW264.7 and primary bone marrow-derived macrophages (BMDMs) nih.govnih.govmedchemexpress.comcaymanchem.comarctomsci.combertin-bioreagent.com.

TRAP Staining for Osteoclast Formation Quantification

Tartrate-resistant acid phosphatase (TRAP) staining is a widely used method to identify and quantify osteoclasts in cell culture. Osteoclasts are characterized by their expression of TRAP, and staining for this enzyme allows researchers to visualize and count multinucleated osteoclast-like cells formed during differentiation assays nih.govmdpi.comnih.govresearchgate.netndmctsgh.edu.twdntb.gov.uamdpi.comcosmobiousa.comresearchgate.netpatsnap.com. Studies have demonstrated that NDMC101 markedly inhibited the RANKL-induced formation of TRAP-positive multinucleated cells in both RAW264.7 and BMDMs nih.gov.

Pit Formation Assays for Bone Resorption Analysis

Beyond formation, the functional activity of osteoclasts – their ability to resorb bone – is assessed using pit formation assays. In this assay, osteoclast precursor cells are cultured on a surface coated with calcium phosphate (B84403) or on dentine slices, mimicking the bone matrix researchgate.netnih.govmdpi.comcaymanchem.comresearchgate.netdntb.gov.uamdpi.complos.orgnih.govmdpi.comcosmobio.co.jp. Mature osteoclasts resorb the substrate, creating visible "pits" or lacunae that can be stained and quantified to measure bone resorption activity researchgate.netnih.govmdpi.comcaymanchem.comresearchgate.netdntb.gov.uamdpi.complos.orgnih.govmdpi.comcosmobio.co.jp. Research using pit formation assays has shown that NDMC101 significantly reduced the bone-resorbing activity of mature osteoclasts nih.govnih.gov.

Table 1: Summary of In Vitro Findings for NDMC101

| Assay Type | Cell Type(s) | Stimulus | Key Finding | Source(s) |

| Osteoclast Formation | RAW264.7, BMDMs | RANKL | Markedly inhibited TRAP+ multinucleated cells | nih.govnih.govarctomsci.combertin-bioreagent.com |

| Bone Resorption | RAW264.7, BMDMs | RANKL | Significantly reduced pit formation activity | nih.govnih.gov |

In Vivo Animal Models for Disease Pathogenesis and Therapeutic Efficacy

In vivo animal models are crucial for evaluating the effects of potential therapeutic compounds like NDMC101 within a complex biological system, providing insights into their efficacy in the context of disease pathogenesis.

Collagen-Induced Arthritis (CIA) Model Applications

The collagen-induced arthritis (CIA) model in mice is a widely used experimental model that mimics aspects of rheumatoid arthritis, a chronic inflammatory disease characterized by synovial inflammation, cartilage damage, and bone erosion researchgate.netmdpi.commedchemexpress.comcaymanchem.comresearchgate.netdntb.gov.uafrontiersin.orgnih.govmedsci.org. NDMC101 has been evaluated in this model to assess its potential in ameliorating arthritic symptoms and associated bone destruction nih.govresearchgate.netnih.govndmctsgh.edu.twdntb.gov.uasemanticscholar.orgdntb.gov.ua. Oral administration of NDMC101 in CIA mice has been shown to reduce the arthritic index, mitigate bone erosion, and decrease the serum concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β nih.govresearchgate.netcaymanchem.combertin-bioreagent.com.

Table 2: Summary of NDMC101 Findings in CIA Mouse Model

| Parameter Measured | NDMC101 Treatment (62.5 mg/kg) | Effect Compared to Control | Source(s) |

| Arthritic Index | Administered Orally | Reduced | nih.gov |

| Bone Erosion | Administered Orally | Mitigated | nih.gov |

| Serum TNF-α Concentration | Administered Orally | Decreased Significantly | nih.govresearchgate.netcaymanchem.combertin-bioreagent.com |

| Serum IL-1β Concentration | Administered Orally | Decreased Significantly | nih.govresearchgate.netcaymanchem.combertin-bioreagent.com |

| Number of Osteoclasts in Joints | Administered Orally | Reduced | caymanchem.combertin-bioreagent.com |

| Histological Severity (Bone Erosion, Cartilage Damage, Synovial Inflammation) | Administered Orally | Reduced | caymanchem.combertin-bioreagent.com |

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are fundamental in assessing the biological effects of NDMC101, particularly its influence on gene expression, protein activity, and cellular processes.

Gene Expression Analysis (e.g., RT-qPCR, Western Blot)

Gene expression analysis techniques, such as quantitative reverse transcription polymerase chain reaction (RT-qPCR) and Western Blot, are extensively used to quantify the levels of specific messenger RNAs (mRNAs) and proteins in cells or tissues treated with NDMC101. These methods provide insights into how NDMC101 affects the transcription and translation of genes involved in various biological pathways.

Studies have utilized RT-qPCR and Western Blot to demonstrate that NDMC101 can inhibit the expression of key inflammatory mediators. For instance, NDMC101 has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels Current time information in Delhi, IN.. Furthermore, research indicates that NDMC101 inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) researchgate.nethoelzel-biotech.comncl.edu.tw. NDMC101 also downregulates the expression of osteoclastogenic genes, including Nfatc1, Acp5, Ctsk, Oscar, Itgb3, and Dcstamp, in bone marrow-derived macrophages (BMDMs) and RAW 264.7 cells stimulated with RANKL hoelzel-biotech.combertin-bioreagent.commedchemexpress.comambeed.cnambeed.cn. These findings, derived from gene expression analyses, highlight NDMC101's role in modulating inflammatory and osteoclast differentiation pathways.

Protein Phosphorylation and Translocation Studies

Investigating protein phosphorylation and translocation is vital for understanding the signaling pathways affected by NDMC101. Western Blot is a common technique used to detect the phosphorylation status of proteins, indicating their activation state. Translocation studies, often employing immunofluorescence or Western Blot on cellular fractions, track the movement of proteins within the cell, such as the movement of transcription factors into the nucleus.

Research on NDMC101 has shown its inhibitory effects on key signaling molecules through the analysis of protein phosphorylation. NDMC101 has been reported to inhibit the phosphorylation of IκB-α and the p65 subunit of NF-κB, which are critical events in the activation of the NF-κB pathway researchgate.netbertin-bioreagent.com. Inhibition of IκB-α phosphorylation typically prevents its degradation, thereby blocking the nuclear translocation of p65 and subsequent NF-κB activation. Studies also indicate that NDMC101 inhibits the activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, as evidenced by reduced phosphorylation levels of these kinases researchgate.netselleckchem.comselleckchem.comselleckchem.com. Furthermore, NDMC101 has been shown to inhibit the nuclear translocation of NFATc1 and NF-κB in RANKL-stimulated cells ncl.edu.twbertin-bioreagent.com. These studies, utilizing techniques to assess phosphorylation and translocation, reveal that NDMC101 interferes with central inflammatory and differentiation signaling cascades.

Immunoassays for Cytokine Quantification (e.g., ELISA)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are quantitative methods used to measure the concentration of specific proteins, particularly cytokines, in biological samples like cell culture supernatants or serum. ELISA is a sensitive and specific tool for assessing the impact of NDMC101 on the production and secretion of inflammatory mediators.

ELISA has been employed to quantify the levels of pro-inflammatory cytokines modulated by NDMC101. Studies have demonstrated that NDMC101 treatment leads to a reduction in the levels of TNF-α and IL-6 in various experimental settings bertin-bioreagent.com. Research in animal models of arthritis has also shown that NDMC101 can decrease serum concentrations of TNF-α and IL-1β ncl.edu.twbertin-bioreagent.comtargetmol.com. These findings, obtained through ELISA, provide quantitative evidence of NDMC101's ability to suppress the production of key cytokines involved in inflammatory responses.

Computational Approaches in Drug Design

Computational methods play a significant role in the research of NDMC101 and its derivatives, aiding in the understanding of structure-activity relationships and predicting interactions with potential biological targets.

Ligand-Based Drug Discovery (LBDD) and QSAR Studies

Ligand-Based Drug Discovery (LBDD) approaches, including Quantitative Structure-Activity Relationship (QSAR) studies, are used when the structure of the biological target is unknown or not utilized in the design process. QSAR aims to build predictive models that correlate the chemical structures of a set of compounds (ligands) with their observed biological activities. These models can then be used to design and predict the activity of new, untested compounds.

QSAR studies have been conducted on NDMC101 derivatives to explore the relationship between their structural features and biological activities, such as their inhibitory effects on osteoclastogenesis or inflammatory pathways frontiersin.org. By analyzing a series of compounds structurally related to NDMC101, QSAR models can identify specific chemical groups or molecular properties that are crucial for optimal activity. This information is valuable for rational design and synthesis of more potent and selective analogs of NDMC101 mdpi.com.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are structure-based computational techniques used to predict how a small molecule like NDMC101 binds to a specific target protein. Molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's binding site. Molecular dynamics (MD) simulations extend these studies by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

Future Directions and Translational Perspectives

Potential for Combination Therapies

The potential for NDMC101 and its derivatives to be used in combination therapies is an area of interest. Given NDMC101's demonstrated anti-inflammatory and immunomodulatory effects, combining it with other therapeutic agents could lead to synergistic outcomes, particularly in complex diseases driven by multiple pathways nih.govfrontiersin.org. For example, in the context of cancer, where NDMC101 derivatives have shown antitumor activities, combining them with existing chemotherapies or targeted agents could potentially overcome resistance mechanisms or enhance therapeutic responses mdpi.com. The rationale for combination therapy often lies in targeting multiple nodes within a disease pathway or addressing the heterogeneous nature of certain conditions nih.gov. This approach is increasingly being explored in various diseases, including cancer and inflammatory disorders, to achieve better therapeutic effects and potentially reduce the required dose of individual agents, thereby minimizing adverse effects jons-online.comonclive.com.

Bridging Preclinical Findings to Clinical Development

Translating promising preclinical findings of NDMC101 and its derivatives into clinical applications is a critical step uni.luoicr.on.ca. Preclinical studies have demonstrated NDMC101's anti-inflammatory activities and its ability to inhibit processes like RANKL-induced osteoclast differentiation, which is relevant in inflammatory bone diseases caymanchem.comnih.gov. In a mouse model of arthritis, oral administration of NDMC101 reduced arthritic index and mitigated bone erosion, cartilage damage, and synovial inflammation caymanchem.com. Bridging the gap between preclinical success and clinical trials requires rigorous evaluation of pharmacokinetics, pharmacodynamics, and long-term efficacy and safety in relevant models acmedsci.ac.ukscienceopen.com. Identifying reliable biomarkers that can translate from preclinical studies to monitor drug response and patient stratification in clinical trials is also essential crownbio.com. While NDMC101 and its derivatives have shown potential in laboratory and animal studies, navigating the complexities of clinical development, including regulatory requirements and trial design, is a significant undertaking oicr.on.cascienceopen.com.

Unexplored Biological Targets and Pathways for NDMC101 and its Analogs

While NDMC101 has been shown to inhibit NFATc1 and NF-κB activity and affect pathways involved in osteoclast differentiation and inflammation, there may be other unexplored biological targets and pathways influenced by NDMC101 and its analogs caymanchem.comnih.govtargetmol.com. Further research using techniques such as transcriptomics, proteomics, and target deconvolution could help identify novel molecular interactions and signaling cascades modulated by these compounds researchgate.net. Understanding the full spectrum of targets and pathways affected by NDMC101 could reveal new therapeutic opportunities and provide a more comprehensive understanding of its mechanisms of action frontiersin.org. For instance, exploring interactions with other immune cells or signaling molecules beyond those already identified could uncover additional therapeutic applications or provide insights into potential off-target effects.

Application in Other Inflammatory or Immune-Related Disorders

Given NDMC101's demonstrated anti-inflammatory and immunomodulatory properties, there is potential for its application in a wider range of inflammatory or immune-related disorders beyond those already investigated frontiersin.orgcaymanchem.com. These could include autoimmune diseases, chronic inflammatory conditions, or other disorders where dysregulated immune responses play a significant role hss.edubarrcenter.comwikipedia.orgautoimmuneinstitute.org. Preclinical studies in relevant animal models of different inflammatory or immune-mediated diseases would be necessary to explore these potential applications nih.gov. Identifying specific patient populations or disease subtypes that might be particularly responsive to NDMC101 or its derivatives based on their underlying inflammatory or immunological profiles is also an important consideration for future research.

Q & A

Q. What are the primary molecular targets and mechanisms of action of NDMC101 in immunomodulation?

NDMC101 inhibits dipeptidyl peptidase-IV (DPP-IV) activity in human T cells and modulates NFATc1 and NF-κB signaling pathways, which are critical in immune response regulation . To validate these targets:

- Use in vitro kinase assays to measure inhibition potency.

- Employ Western blotting or luciferase reporter assays to assess NF-κB pathway modulation.

- Cross-reference findings with transcriptomic data to identify downstream gene expression changes.

Q. How can researchers design a reproducible synthesis protocol for NDMC101?

NDMC101 is synthesized via derivatization of Diflunisal (a non-steroidal anti-inflammatory drug) through a multi-step reaction pathway (Figure A in ). Key considerations:

- Optimize reaction conditions (e.g., temperature, catalysts) using Design of Experiments (DoE) to maximize yield .

- Validate purity via HPLC and NMR spectroscopy, adhering to ICH guidelines for pharmaceutical compounds .

Q. What statistical methods are appropriate for analyzing NDMC101’s dose-response relationships?

- Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across dose groups.

- Ensure sample sizes ≥100 for population-level inferences, as recommended for representative sampling .

Advanced Research Questions

Q. How can contradictory data on NDMC101’s multi-target effects be resolved?

What criteria define a robust research question for NDMC101 studies?

A well-constructed question must be:

- Specific : Focus on a single mechanism (e.g., “How does NDMC101 suppress NF-κB in T cells?”).

- Novel : Address gaps identified via systematic literature reviews (e.g., lack of in vivo immunomodulatory data).

- Actionable : Align with available tools (e.g., NF-κB reporter cell lines) and funding scope .

Q. How can mixed-methods approaches enhance NDMC101 research?

- Combine quantitative assays (e.g., flow cytometry for immune cell profiling) with qualitative interviews to contextualize clinical relevance .

- Use thematic analysis to identify patterns in transcriptomic data, supplemented by pathway enrichment tools like DAVID .

Data Management & Reporting

Q. What best practices ensure reproducibility in NDMC101 research?

Q. How should conflicting findings in NDMC101’s efficacy across cell lines be documented?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。